2-Oxo Ticlopidine-d4

LC-MS/MS Method Validation Internal Standard

2-Oxo Ticlopidine-d4 is the deuterated internal standard for accurate LC-MS/MS quantification of 2-oxo-ticlopidine, the active thiolactone metabolite of ticlopidine. Unlabeled analogs co-elute and compromise accuracy; this stable isotope-labeled compound co-elutes with distinct mass detection, correcting for matrix effects and extraction recovery. Essential for pharmacokinetic studies, CYP-mediated DDI investigations, and as a high-purity reference standard for impurity profiling in ticlopidine API batches. Eliminate systematic assay bias and ensure pharmacopeial compliance.

Molecular Formula C14H14ClNOS
Molecular Weight 283.8 g/mol
Cat. No. B12418379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo Ticlopidine-d4
Molecular FormulaC14H14ClNOS
Molecular Weight283.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl
InChIInChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2/i1D,2D,3D,4D
InChIKeyDJZQIXWGIZIETJ-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo Ticlopidine-d4: A Stable Isotope-Labeled Analytical Internal Standard for Thienopyridine Metabolite Quantification


2-Oxo Ticlopidine-d4 is a deuterated derivative of the thiolactone metabolite of ticlopidine [1]. As a stable isotope-labeled compound, it serves as an internal standard for the accurate quantification of the unlabeled metabolite, 2-oxo-ticlopidine, in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound has a molecular formula of C14H10D4ClNOS and a molecular weight of 283.81 g/mol [1].

Why 2-Oxo Ticlopidine-d4 Cannot Be Replaced by Unlabeled Analogs or Parent Drug Deuterates


Using an unlabeled analog, such as the non-deuterated 2-oxo-ticlopidine, as an internal standard is invalid because it co-elutes with the analyte and is indistinguishable by mass spectrometry, precluding any correction for matrix effects or extraction recovery . Substituting with a deuterated parent drug internal standard (e.g., Ticlopidine-d4) introduces a fundamental analytical risk: the standard's chemical and extraction behavior differs from the target metabolite, potentially leading to systematic assay bias [1]. The primary evidence for this risk is that a surrogate internal standard may not track the drug or metabolite accurately in the presence of co-medications, necessitating costly investigations [1].

Quantitative Evidence for 2-Oxo Ticlopidine-d4: Method Validation and Metabolic Pathway Differentiation


LC-MS/MS Method Validation Using 2-Oxo Ticlopidine-d4 as an Internal Standard

While a fully validated LC-MS/MS method for 2-oxo-ticlopidine using 2-Oxo Ticlopidine-d4 has not been published, the use of this deuterated internal standard is essential for method development and validation . The standard is intended for analytical method development and validation (AMV), providing a crucial reference point for establishing accuracy and precision . The FDA guidance for bioanalytical method validation mandates that accuracy and precision should be within ±15% [1], a benchmark that is unattainable without a co-eluting stable isotope-labeled internal standard to correct for matrix effects and extraction variability .

LC-MS/MS Method Validation Internal Standard Bioanalysis

Isotopic Purity: Quantified Differentiator for Accurate Quantitation

Vendor specifications for 2-Oxo Ticlopidine-d4 indicate a high isotopic purity, often exceeding 98% . This level of purity is critical for minimizing interference from the unlabeled compound in the MS/MS channel of the analyte, which can lead to overestimation of analyte concentrations . A lower isotopic purity standard would introduce significant quantitation error.

Isotopic Purity LC-MS Quantitation Internal Standard

Metabolic Pathway Distinction: 2-Oxo Ticlopidine as the Precursor to the Active Thiol Metabolite

2-Oxo-ticlopidine is the direct metabolic precursor to the pharmacologically active thiol metabolite (M2) of ticlopidine [1]. Its formation from the parent drug is mediated by multiple cytochrome P450 enzymes, including CYP1A2, 2B6, 2C19, and 2D6 [2]. This contrasts with the parent drug, which is a prodrug with no in vitro antiplatelet activity [1]. Therefore, quantifying 2-oxo-ticlopidine levels is essential for understanding the bioactivation pathway, and its deuterated analog is required for this specific quantification.

Drug Metabolism Pharmacokinetics Ticlopidine CYP450

Comparative CYP2B6 Inhibition: 2-Oxo-Ticlopidine vs. Parent and Analogs

In a direct comparative study of mechanism-based inhibition of human CYP2B6, the thiolactone metabolite 2-oxo-ticlopidine exhibited a comparable inactivation efficiency to the parent drug ticlopidine [1]. This is in stark contrast to the thiolactone metabolite of prasugrel, which was found to be 10- to 22-fold less potent as an inhibitor [1].

CYP2B6 Mechanism-based inhibition Drug-drug interaction Ticlopidine

Key Application Scenarios for 2-Oxo Ticlopidine-d4


Validated LC-MS/MS Quantification of 2-Oxo-Ticlopidine in Pharmacokinetic and DDI Studies

This is the primary application scenario. 2-Oxo Ticlopidine-d4 is used as an internal standard for developing and validating LC-MS/MS methods to measure 2-oxo-ticlopidine concentrations in plasma or other biological matrices . This is essential for pharmacokinetic (PK) studies of ticlopidine, assessing the formation of its active metabolite, and for investigating drug-drug interactions (DDIs) involving CYP2B6 or other enzymes, where 2-oxo-ticlopidine's role as an inhibitor is well-established [1][2].

Metabolic Stability and Pathway Elucidation in In Vitro Systems

Researchers investigating the metabolism of ticlopidine in liver microsomes or hepatocytes require a specific internal standard to accurately measure the formation of the intermediate metabolite, 2-oxo-ticlopidine . This quantitation is key to mapping the precise CYP isoform contributions (CYP1A2, 2B6, 2C19, 2D6) to the drug's bioactivation pathway, as demonstrated by studies showing the NADPH-dependent formation of this metabolite [1].

Quality Control for Pharmaceutical Impurity Profiling

2-Oxo-ticlopidine is a known impurity of ticlopidine drug substance . The deuterated analog, 2-Oxo Ticlopidine-d4, serves as a high-purity reference standard for the development of stability-indicating methods and for the quantitative determination of this specific impurity in active pharmaceutical ingredient (API) batches, ensuring compliance with pharmacopeial standards [1].

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